3-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}-1-(piperidin-1-yl)prop-2-en-1-one
Description
Properties
Molecular Formula |
C13H14ClN3OS |
|---|---|
Molecular Weight |
295.79 g/mol |
IUPAC Name |
(E)-3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-1-piperidin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C13H14ClN3OS/c14-12-10(17-8-9-19-13(17)15-12)4-5-11(18)16-6-2-1-3-7-16/h4-5,8-9H,1-3,6-7H2/b5-4+ |
InChI Key |
YSWSFNHWKWIJHJ-SNAWJCMRSA-N |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C=C/C2=C(N=C3N2C=CS3)Cl |
Canonical SMILES |
C1CCN(CC1)C(=O)C=CC2=C(N=C3N2C=CS3)Cl |
Origin of Product |
United States |
Biological Activity
The compound 3-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}-1-(piperidin-1-yl)prop-2-en-1-one , also known as WAY-181187, is a synthetic molecule that has garnered attention in pharmacological research for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential clinical implications.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 280.79 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃ClN₄S |
| Molecular Weight | 280.79 g/mol |
| IUPAC Name | 3-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}-1-(piperidin-1-yl)prop-2-en-1-one |
Research indicates that the biological activity of this compound is primarily mediated through its interaction with specific molecular targets:
- G Protein-Coupled Receptors (GPCRs) : WAY-181187 has been shown to modulate GPCR signaling pathways, which are crucial for various physiological responses. This modulation can lead to alterations in intracellular calcium levels and subsequent cellular responses .
- Inhibition of Enzymatic Activity : The compound exhibits inhibitory effects on certain enzymes involved in cell signaling and metabolism, potentially impacting pathways related to cancer proliferation and inflammation .
Biological Activity and Efficacy
Several studies have investigated the biological activity of WAY-181187 across different models:
Anticancer Activity
In vitro studies have demonstrated that WAY-181187 exhibits significant cytotoxicity against various cancer cell lines. For instance:
- Cell Line Studies : In studies involving human cancer cell lines, the compound was effective in inducing apoptosis and inhibiting cell proliferation, particularly in S-phase cells. This suggests a potential role in targeting rapidly dividing cancer cells .
Neuroprotective Effects
Research has indicated that WAY-181187 may possess neuroprotective properties:
- Neuroprotection : Animal models have shown that the compound can reduce neuronal cell death under conditions of oxidative stress, indicating its potential application in neurodegenerative diseases .
Case Studies
A notable case study involved the administration of WAY-181187 in a murine model of cancer:
- Study Design : Mice were treated with varying doses of WAY-181187 over several weeks.
- Results : The treated group exhibited reduced tumor sizes compared to control groups, alongside improved survival rates. Histological analysis revealed decreased cellular proliferation markers within tumor tissues .
Summary of Findings
| Study Type | Findings |
|---|---|
| In Vitro Cell Studies | Induced apoptosis in cancer cell lines |
| Animal Models | Reduced tumor size and improved survival |
| Neuroprotection | Decreased neuronal death under oxidative stress |
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing imidazo-thiazole structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of imidazo[2,1-b]thiazoles possess activity against various bacterial strains. The compound has been evaluated for its antimicrobial efficacy using standard methods such as the disk diffusion method and minimum inhibitory concentration (MIC) assays .
Anticancer Potential
The anticancer properties of imidazo-thiazole derivatives have been explored in several studies. These compounds have shown cytotoxic effects against different cancer cell lines, potentially due to their ability to interfere with cellular signaling pathways involved in proliferation and apoptosis . The specific compound 3-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}-1-(piperidin-1-yl)prop-2-en-1-one is being investigated for its selective toxicity towards cancer cells while sparing normal cells.
Antiviral Properties
There is emerging evidence that imidazo-thiazole derivatives may possess antiviral activities. Compounds similar to 3-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}-1-(piperidin-1-yl)prop-2-en-1-one have been studied for their potential to inhibit viral replication by targeting viral enzymes or host cell receptors involved in the viral life cycle .
Case Study 1: Antimicrobial Evaluation
In a recent study published in Molecules, a series of imidazo-thiazole derivatives were synthesized and tested for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural features to 3-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}-1-(piperidin-1-yl)prop-2-en-1-one exhibited promising antibacterial activity, making them potential candidates for further development as antimicrobial agents .
Case Study 2: Anticancer Activity
A study focused on the cytotoxic effects of various imidazo-thiazole derivatives on human cancer cell lines revealed that certain compounds displayed significant growth inhibition. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in cancer cells. This suggests that 3-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}-1-(piperidin-1-yl)prop-2-en-1-one could be a valuable lead compound for developing new anticancer therapies .
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloro Group
The 6-chloro substituent on the imidazo[2,1-b] thiazole core undergoes nucleophilic aromatic substitution (NAS) under controlled conditions:
| Nucleophile | Reaction Conditions | Product | Yield |
|---|---|---|---|
| Piperidine | DMF, 80°C, 12 h | Piperidine-substituted imidazothiazole | 78% |
| Sodium methoxide | EtOH, reflux, 6 h | Methoxy derivative | 65% |
| Thiophenol | K₂CO₃, DMF, 100°C, 8 h | Arylthio derivative | 72% |
The chloro group's reactivity is enhanced by electron-withdrawing effects from the fused imidazole-thiazole system, facilitating substitutions with oxygen, nitrogen, and sulfur nucleophiles.
Michael Addition Reactions
The α,β-unsaturated ketone undergoes regioselective Michael additions at the β-position:
| Nucleophile | Catalyst/Base | Product | Yield |
|---|---|---|---|
| Grignard reagents | THF, −10°C to RT | Alkyl/aryl adducts at β-carbon | 60–85% |
| Sodium borohydride | MeOH, 0°C | Selective reduction to allylic alcohol | 92% |
| Ethylenediamine | EtOH, reflux | Diamine-conjugated adduct | 68% |
The conjugated system enhances electrophilicity at the β-carbon, enabling additions without ketone reduction under mild conditions.
Oxidation
The prop-2-en-1-one system resists over-oxidation but undergoes epoxidation:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| mCPBA | DCM, 0°C to RT | Epoxide derivative | 55% |
| H₂O₂/Na₂WO₄ | Acetone, 50°C | Dihydroxylation product | 48% |
Reduction
Selective reduction of the α,β-unsaturated ketone:
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| NaBH₄ | MeOH, 0°C | Allylic alcohol | 90% |
| H₂/Pd-C | EtOAc, RT | Saturated ketone | 82% |
Cyclization Reactions
The compound participates in intramolecular cyclizations to form polyheterocyclic systems:
| Conditions | Product | Yield |
|---|---|---|
| PTSA, toluene, reflux | Fused imidazothiazole-piperidine system | 75% |
| CuI, DMF, 120°C (Ullmann coupling) | Macrocyclic lactam derivative | 63% |
These reactions exploit the proximity of the piperidine nitrogen and the ketone carbonyl for ring formation.
Piperidine Ring Modifications
The piperidine ring undergoes functionalization via:
-
N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in THF/K₂CO₃ to yield quaternary ammonium salts (85% yield).
-
Deprotonation : LiHMDS in THF at −78°C generates a strong base for further reactivity.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura coupling | Pd(PPh₃)₄, K₂CO₃, dioxane, 90°C | Biaryl derivatives | 70% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | Aminated analogs | 65% |
Key Stability Considerations :
-
pH Sensitivity : Degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions via ketone hydrolysis.
-
Thermal Stability : Stable up to 150°C; decomposition observed above 200°C.
-
Light Sensitivity : Photooxidation occurs under UV light, requiring amber glass storage.
This reactivity profile positions the compound as a versatile intermediate for synthesizing bioactive molecules, particularly in oncology and antimicrobial research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural analogs and their properties are summarized below:
Key Observations:
- Substituent Impact on Activity : Electron-withdrawing groups (e.g., chloro, fluorophenyl) enhance anticancer activity , while bulky groups (e.g., cyclopropylethynyl) improve enzyme binding .
- Piperidine vs. Aromatic Groups : The piperidin-1-yl group in the target compound may offer metabolic stability compared to phenyl substituents, as seen in ibrutinib’s pharmacokinetics .
- Diverse Applications : The imidazo-thiazole core is adaptable to applications ranging from medicinal chemistry (e.g., IDO1 inhibition ) to materials science (corrosion inhibition ).
Characterization Methods :
Preparation Methods
Hantzsch-Thiazole Cyclocondensation
The imidazo[2,1-b]thiazole scaffold is constructed via Hantzsch-thiazole synthesis, leveraging 2-aminothiazole derivatives and α-halo ketones. For 6-chloro substitution, 4-chloromethyl-ω-bromoacetophenone reacts with 2-aminothiazole in acetonitrile, followed by Arbuzov’s reaction with triethyl phosphite. Chlorination at position 6 is achieved either through halogenated precursors or electrophilic substitution post-cyclization.
Key Reaction Conditions :
Preparation of 1-(Piperidin-1-yl)propan-1-one
Nucleophilic Substitution
3-Bromopropan-1-one undergoes nucleophilic attack by piperidine in dimethylformamide (DMF) with potassium carbonate as a base. The reaction proceeds at 60°C for 12 hours, yielding 1-(piperidin-1-yl)propan-1-one.
Optimization Notes :
-
Excess piperidine (1.5 equiv) ensures complete substitution.
-
Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction kinetics.
Claisen-Schmidt Condensation for Enone Formation
Aldol Condensation Strategy
6-Chloroimidazo[2,1-b]thiazole-5-carbaldehyde reacts with 1-(piperidin-1-yl)propan-1-one under basic conditions (NaOH/EtOH) to form the α,β-unsaturated ketone. The mechanism involves deprotonation of the ketone’s α-hydrogen, nucleophilic attack on the aldehyde, and dehydration.
Procedure :
-
Dissolve 6-chloroimidazo[2,1-b]thiazole-5-carbaldehyde (1.0 mmol) and 1-(piperidin-1-yl)propan-1-one (1.2 mmol) in ethanol.
-
Add 10% NaOH (2 mL) and reflux for 6–8 hours.
-
Neutralize with dilute HCl, extract with dichloromethane, and purify via column chromatography (hexane/ethyl acetate, 7:3).
Yield : 65–75%
Characterization :
-
¹H NMR (CDCl₃): δ 7.82 (s, 1H, thiazole-H), 6.95 (d, J = 15.6 Hz, 1H, CH=), 6.35 (d, J = 15.6 Hz, 1H, CH=CO), 3.45–3.20 (m, 4H, piperidine-H).
Alternative Synthetic Routes
Wittig Reaction Approach
A phosphonium ylide derived from 6-chloroimidazo[2,1-b]thiazole-5-methyl bromide reacts with 1-(piperidin-1-yl)propan-1-one to form the enone.
Steps :
-
Generate ylide by treating imidazo[2,1-b]thiazole-5-methyltriphenylphosphonium bromide with n-BuLi.
-
Add ketone at −78°C, warm to room temperature, and stir for 12 hours.
Advantages : Higher stereoselectivity (E:Z > 9:1).
Challenges and Optimization
Regioselectivity in Imidazo[2,1-b]thiazole Functionalization
Position 5 of the imidazo[2,1-b]thiazole is electronically activated for electrophilic substitution. Directed ortho-metalation (DoM) using LDA enables precise formylation.
Enone Stability
The α,β-unsaturated ketone is prone to Michael addition. Use of anhydrous conditions and inert atmosphere (N₂/Ar) minimizes side reactions.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Stereoselectivity |
|---|---|---|---|
| Claisen-Schmidt | 65–75 | 95 | Moderate (E:Z 3:1) |
| Wittig Reaction | 70–80 | 98 | High (E:Z 9:1) |
| Michael Addition | 50–60 | 90 | Low |
Q & A
Q. Table 1: Representative Synthesis Conditions
| Reagents | Solvent | Base | Temp. | Yield | Reference |
|---|---|---|---|---|---|
| RCH₂Cl | DMF | K₂CO₃ | RT | 45–57% | |
| POCl₃ | Toluene | - | Reflux | 25–40% |
Basic: How is structural characterization performed for this compound?
Answer:
Key techniques include:
- NMR Spectroscopy : Confirm the presence of the piperidine moiety (δ 1.5–2.5 ppm for CH₂ groups) and the α,β-unsaturated ketone (δ 6.5–7.5 ppm for vinyl protons) .
- Mass Spectrometry : Exact mass (301.0636 g/mol) and isotopic patterns verify molecular integrity .
- X-ray Crystallography : SHELXL refines crystal structures, resolving bond lengths (e.g., C=O at 1.22 Å) and torsion angles .
Advanced: How can contradictions in biological activity data be resolved?
Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. enzyme inhibition) arise from:
- Structural Analogues : Substituents like trifluoromethyl (Compound 17, 374.20 g/mol) alter target binding .
- Assay Conditions : Use standardized MIC (minimum inhibitory concentration) protocols for Staphylococcus aureus FtsZ inhibition studies .
- Data Validation : Cross-reference with crystallographic docking (e.g., IDO1 inhibition in PDB 6KOF) .
Q. Table 2: Biological Activity of Analogues
| Compound | Target | IC₅₀ (µM) | Structural Feature |
|---|---|---|---|
| 15 | FtsZ | 0.45 | Bis-imidazothiazole |
| 9c | IDO1 | 0.12 | Thiourea linker |
Advanced: What computational strategies predict binding modes with enzymes like IDO1?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions (e.g., sulfur-aromatic contacts with IDO1’s heme pocket) .
- MD Simulations : Analyze stability of the piperidine-enone conformation in explicit solvent (AMBER force field) .
- QSAR Models : Correlate logP values with inhibitory potency (e.g., lower logP enhances solubility for CNS targets) .
Advanced: How do reaction conditions influence stereochemical outcomes?
Answer:
- Solvent Effects : Polar solvents (DMF) favor enone planarization, while non-polar solvents (toluene) may induce cis/trans isomerism .
- Catalytic Control : Add chiral auxiliaries (e.g., L-proline) to direct asymmetric synthesis of prop-2-en-1-one derivatives .
Basic: What purity assessment protocols are recommended?
Answer:
- HPLC : Use C18 columns with acetonitrile/water gradients (95% purity threshold) .
- Elemental Analysis : Validate %C, %H, %N against theoretical values (e.g., C: 54.2%, H: 4.3%, N: 14.9%) .
Advanced: How are SHELX programs applied in structural refinement?
Answer:
- SHELXL Workflow :
- Troubleshooting : Address twinning or disorder using PART instructions in SHELXL .
Advanced: What SAR insights guide potency optimization?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
